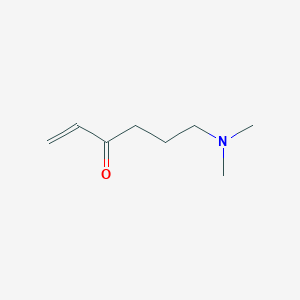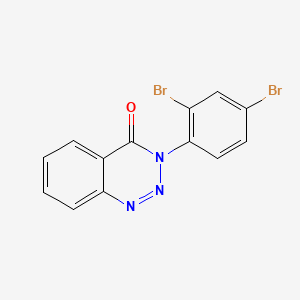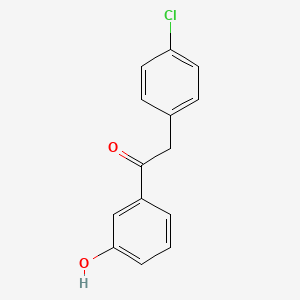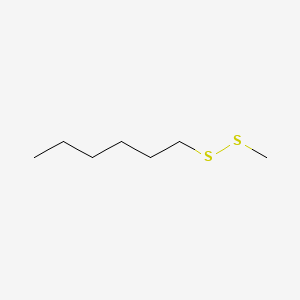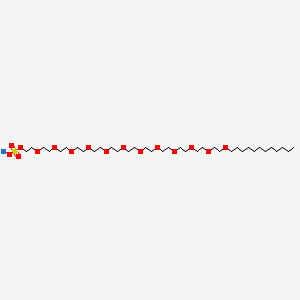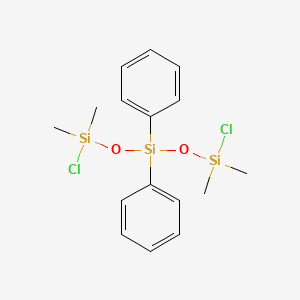
1,5-Dichloro-1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane is a phenyl organosilicon compound. It has a unique structure characterized by four methyl groups (-CH3) and one diphenyl group (-C6H5) connected to a trisiloxane (SiO3) skeleton . This compound is known for its excellent properties such as heat resistance, cold resistance, corrosion resistance, and electrical insulation .
Métodos De Preparación
The synthesis of 1,5-Dichloro-1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane typically involves the polycondensation reaction of this compound with di-tert-butyl fumarate . This reaction is driven by the elimination of tert-butyl chloride . Industrial production methods often involve similar synthetic routes, ensuring high purity and yield.
Análisis De Reacciones Químicas
1,5-Dichloro-1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding siloxane derivatives.
Reduction: It can be reduced using common reducing agents to yield different silane compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like Grignard reagents . The major products formed from these reactions are often siloxane derivatives with varied functional groups .
Aplicaciones Científicas De Investigación
1,5-Dichloro-1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of poly(silyl ester) and other organosilicon compounds.
Biology: Its unique properties make it useful in the development of biocompatible materials.
Medicine: It is explored for its potential in drug delivery systems due to its stability and biocompatibility.
Industry: This compound is used in the production of silicone rubber, silicone gel, and liquid silicone.
Mecanismo De Acción
The mechanism of action of 1,5-Dichloro-1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane involves its interaction with molecular targets through its siloxane backbone. The compound’s effects are mediated by its ability to form stable bonds with other molecules, enhancing the properties of the materials it is incorporated into . The pathways involved include the formation of crosslinked networks in polymers, which improve thermal stability and mechanical strength .
Comparación Con Compuestos Similares
1,5-Dichloro-1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane can be compared with other similar compounds such as:
1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane: Similar in structure but lacks the chlorine atoms, making it less reactive in substitution reactions.
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: Contains fewer silicon atoms and has different reactivity and applications.
1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane: Similar in structure but with different substituents, leading to varied properties and uses.
The uniqueness of this compound lies in its combination of phenyl and methyl groups with chlorine atoms, providing a balance of stability and reactivity that is valuable in various applications .
Propiedades
Número CAS |
65197-32-2 |
|---|---|
Fórmula molecular |
C16H22Cl2O2Si3 |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
bis[[chloro(dimethyl)silyl]oxy]-diphenylsilane |
InChI |
InChI=1S/C16H22Cl2O2Si3/c1-21(2,17)19-23(20-22(3,4)18,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clave InChI |
MSHCQGFPBNYTRV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


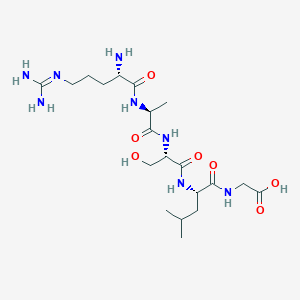
![[125I]-Isoliothyronine](/img/structure/B14485606.png)
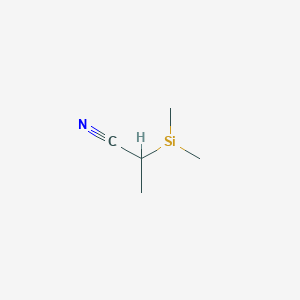
![5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde](/img/structure/B14485620.png)
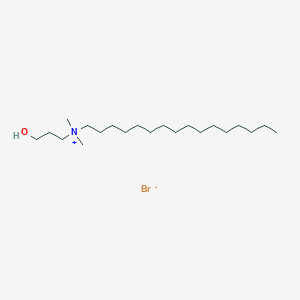
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)
